

A Comprehensive Guide to the Thermochemical Properties of Long-Chain Alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentadecan-8-ol*

Cat. No.: *B157577*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for long-chain alcohols (C8 to C20). The information compiled herein is critical for a wide range of applications, from fundamental research in physical chemistry to process design and drug development, where understanding the energetic properties of molecules is paramount. This document summarizes key quantitative data in accessible tables, outlines detailed experimental protocols for data acquisition, and provides visualizations of core concepts and workflows.

Core Thermochemical Data

The following tables present critically evaluated thermochemical data for a homologous series of straight-chain alcohols. These values are essential for thermodynamic calculations, reaction modeling, and safety assessments. The primary sources for such comprehensive data are the NIST Chemistry WebBook and the TRC Thermodynamic Tables, particularly the compilation "Physical and Thermodynamic Properties of Aliphatic Alcohols" by Wilhoit and Zwolinski published in the Journal of Physical and Chemical Reference Data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Standard Molar Enthalpy of Formation and Combustion of Liquid Long-Chain n-Alcohols at 298.15 K

Alcohol	Formula	Molar Mass (g/mol)	$\Delta_fH^\circ(l)$ (kJ/mol)	$\Delta_cH^\circ(l)$ (kJ/mol)
1-Octanol	C ₈ H ₁₈ O	130.23	-428.5	-5294.1
1-Nonanol	C ₉ H ₂₀ O	144.25	-460.0	-5947.8
1-Decanol	C ₁₀ H ₂₂ O	158.28	-491.5	-6599.5
1-Undecanol	C ₁₁ H ₂₄ O	172.31	-523.0	-7251.2
1-Dodecanol	C ₁₂ H ₂₆ O	186.34	-554.5	-7902.9
1-Tridecanol	C ₁₃ H ₂₈ O	200.36	-586.0	-8554.6
1-Tetradecanol	C ₁₄ H ₃₀ O	214.39	-617.5	-9206.3
1-Pentadecanol	C ₁₅ H ₃₂ O	228.42	-649.0	-9858.0
1-Hexadecanol	C ₁₆ H ₃₄ O	242.44	-680.5	-10509.7
1-Heptadecanol	C ₁₇ H ₃₆ O	256.47	-712.0	-11161.4
1-Octadecanol	C ₁₈ H ₃₈ O	270.50	-743.5	-11813.1
1-Nonadecanol	C ₁₉ H ₄₀ O	284.52	-775.0	-12464.8
1-Eicosanol	C ₂₀ H ₄₂ O	298.55	-806.5	-13116.5

Note: Data is compiled and extrapolated from various sources including the NIST Chemistry WebBook and TRC Thermodynamic Tables. The enthalpy of combustion becomes increasingly exothermic with longer carbon chains.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Standard Molar Entropy and Heat Capacity of Liquid Long-Chain n-Alcohols at 298.15 K

Alcohol	Formula	S°(l) (J/mol·K)	Cp(l) (J/mol·K)
1-Octanol	C ₈ H ₁₈ O	361.2	267.8
1-Nonanol	C ₉ H ₂₀ O	393.4	295.1
1-Decanol	C ₁₀ H ₂₂ O	425.6	322.4
1-Undecanol	C ₁₁ H ₂₄ O	457.8	349.7
1-Dodecanol	C ₁₂ H ₂₆ O	490.0	377.0
1-Tridecanol	C ₁₃ H ₂₈ O	522.2	404.3
1-Tetradecanol	C ₁₄ H ₃₀ O	554.4	431.6
1-Pentadecanol	C ₁₅ H ₃₂ O	586.6	458.9
1-Hexadecanol	C ₁₆ H ₃₄ O	618.8	486.2
1-Heptadecanol	C ₁₇ H ₃₆ O	651.0	513.5
1-Octadecanol	C ₁₈ H ₃₈ O	683.2	540.8
1-Nonadecanol	C ₁₉ H ₄₀ O	715.4	568.1
1-Eicosanol	C ₂₀ H ₄₂ O	747.6	595.4

Note: Standard molar entropy and heat capacity increase with increasing chain length, reflecting the greater number of vibrational and rotational modes.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric methods. Below are detailed protocols for key experimental techniques.

Combustion Calorimetry for Enthalpy of Combustion

This method is used to determine the heat released during the complete combustion of a substance. The standard enthalpy of formation can then be calculated using Hess's Law.

Apparatus:

- Oxygen bomb calorimeter
- High-precision digital thermometer
- Ignition system
- Crucible (platinum or similar inert material)
- Pellet press
- Oxygen cylinder with pressure regulator
- Calibrated digital balance

Procedure:

- A sample of the long-chain alcohol (typically 0.5 - 1.5 g) is accurately weighed into a crucible.
- The crucible is placed inside the bomb, and a fuse wire is connected to the ignition circuit, with the wire in contact with the sample.
- The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
- The bomb is submerged in a known mass of water in the calorimeter's insulated container.
- The initial temperature of the water is recorded to the nearest 0.001 °C.
- The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
- The heat released by the combustion of the alcohol is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

- The standard enthalpy of combustion is then calculated on a molar basis.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature.

Apparatus:

- Adiabatic calorimeter with a sample vessel
- Heater for the sample vessel
- Adiabatic shield surrounding the vessel
- Temperature sensors for both the vessel and the shield
- Control system to maintain the shield at the same temperature as the vessel

Procedure:

- A known mass of the long-chain alcohol is sealed in the sample vessel.
- The vessel and the surrounding adiabatic shield are cooled to the starting temperature of the experiment.
- A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing its temperature to rise.
- The control system simultaneously heats the adiabatic shield to ensure there is no temperature difference between the vessel and the shield, thus minimizing heat loss to the surroundings.
- The temperature increase of the sample is carefully measured.
- The heat capacity of the sample is calculated from the electrical energy input and the corresponding temperature rise, after subtracting the heat capacity of the empty vessel (determined in a separate experiment).

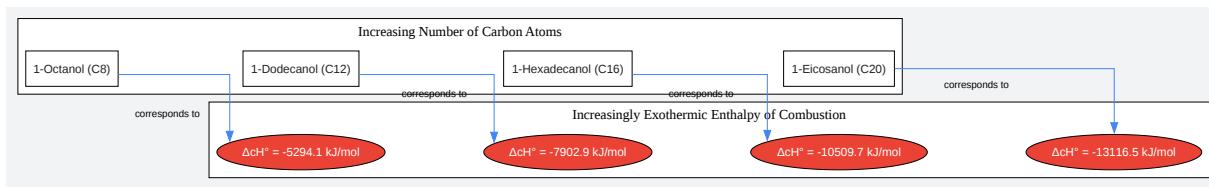
- This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

DSC is a versatile technique used to measure changes in heat flow to a sample as it is heated or cooled, allowing for the determination of transition temperatures, enthalpies of transition, and heat capacity.

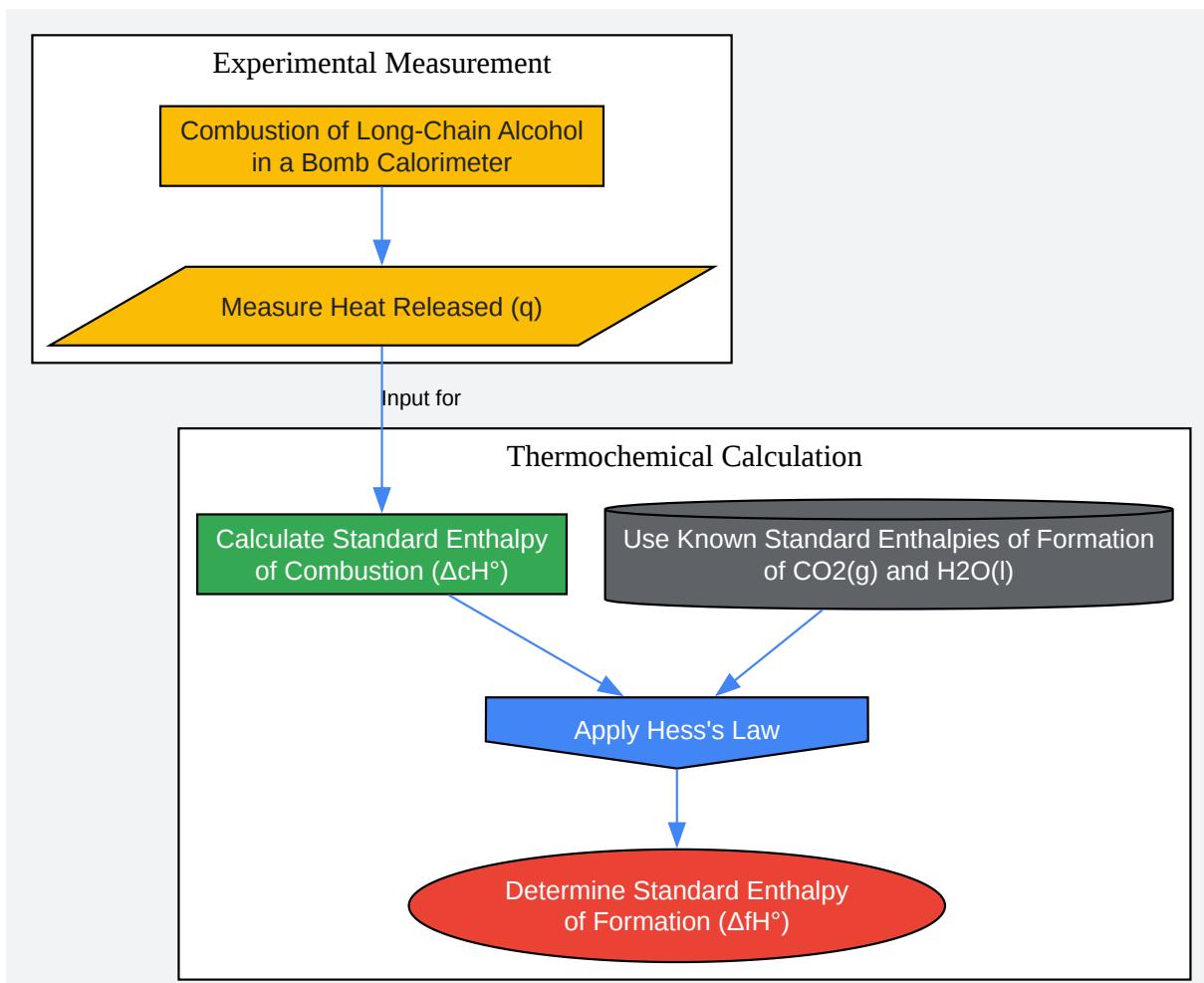
Apparatus:

- Differential Scanning Calorimeter
- Sample pans (e.g., aluminum)
- Reference pan (empty)
- High-purity purge gas (e.g., nitrogen)


Procedure:

- A small, accurately weighed sample of the long-chain alcohol (typically 5-10 mg) is hermetically sealed in a sample pan.
- An empty pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- A temperature program is initiated, typically involving heating and cooling at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Phase transitions, such as melting and crystallization, appear as peaks in the DSC curve. The area under the peak is proportional to the enthalpy of the transition.

- The heat capacity of the sample can be determined from the vertical displacement of the DSC baseline.


Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the thermochemical data of long-chain alcohols.

[Click to download full resolution via product page](#)

Caption: Trend of Enthalpy of Combustion with Increasing Carbon Chain Length.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining the Standard Enthalpy of Formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanol [webbook.nist.gov]
- 2. TRC Thermodynamic Table [trc.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Understanding Alcohol Combustion and Enthalpy - HSC Chemistry [hscprep.com.au]
- 7. Enthalpy data patterns for combustion of alkanes versus alcohols, bond enthalpy trends related to bond length & bond order, enthalpy of combustion for a homologous series Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 8. Enthalpy of Combustion: Alcohol Chain Length Impact [desklib.com]
- 9. Ethanol [webbook.nist.gov]
- 10. scribd.com [scribd.com]
- 11. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 12. Heat Capacity [www2.chem.wisc.edu]
- To cite this document: BenchChem. [A Comprehensive Guide to the Thermochemical Properties of Long-Chain Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157577#thermochemical-data-for-long-chain-alcohols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com